molecular formula C25H34N2O3 B254086 Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate

Cat. No. B254086
M. Wt: 410.5 g/mol
InChI Key: DDZVLVSXWAYALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate, also known as PTMQ, is a synthetic compound that has been studied for its potential use in scientific research. PTMQ is a derivative of quinine, a natural alkaloid found in the bark of the cinchona tree.

Mechanism of Action

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate acts as a positive allosteric modulator of nAChRs, meaning that it enhances the activity of these receptors. Specifically, Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate binds to a site on the receptor that is distinct from the acetylcholine binding site, leading to an increase in the affinity of the receptor for acetylcholine. This results in an increase in the activity of the receptor and subsequent neurotransmission.
Biochemical and Physiological Effects:
Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on nAChRs, Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate has been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate in lab experiments is its high affinity for nAChRs, which allows for precise targeting of these receptors. Additionally, Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate has been shown to have a relatively low toxicity, making it a safe and reliable tool for research. However, one limitation of using Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.

Future Directions

There are a number of future directions for research on Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate. One area of interest is the potential use of Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate, as well as its potential interactions with other neurotransmitter systems. Finally, the development of more efficient synthesis methods for Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate could increase its availability and accessibility for research purposes.

Synthesis Methods

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate can be synthesized through a multi-step process that involves the reaction of quinine with various reagents. One common method involves the reaction of quinine with paraformaldehyde and trimethylamine to form the intermediate, 4-hydroxy-2-methyl-6-quinolinecarboxaldehyde. This intermediate is then reacted with 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl chloride and propyl bromide to form Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate.

Scientific Research Applications

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs), which are important for neurotransmission. Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate has been used as a tool to study the function of nAChRs in the brain, as well as their role in various neurological disorders.

properties

Product Name

Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

propyl 2-methyl-4-oxo-3-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-1H-quinoline-6-carboxylate

InChI

InChI=1S/C25H34N2O3/c1-6-9-30-23(29)17-7-8-21-19(10-17)22(28)20(16(2)26-21)13-27-15-25(5)12-18(27)11-24(3,4)14-25/h7-8,10,18H,6,9,11-15H2,1-5H3,(H,26,28)

InChI Key

DDZVLVSXWAYALD-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C

Origin of Product

United States

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